molecular formula C12H15FO B070783 1-(4-Fluorophenyl)hexan-3-one CAS No. 174485-37-1

1-(4-Fluorophenyl)hexan-3-one

Cat. No.: B070783
CAS No.: 174485-37-1
M. Wt: 194.24 g/mol
InChI Key: RVBBTVUGQWQEEW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(4-Fluorophenyl)hexan-3-one is an organic compound with the molecular formula C12H15FO It is a ketone derivative characterized by the presence of a fluorophenyl group attached to a hexanone backbone

Scientific Research Applications

1-(4-Fluorophenyl)hexan-3-one has several applications in scientific research:

    Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities and interactions with biological systems.

    Medicine: Research is ongoing to explore its potential therapeutic applications.

    Industry: It is used in the development of new materials and chemical products

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(4-Fluorophenyl)hexan-3-one can be synthesized through several methods. One common route involves the reaction of 1-hexen-3-ol with 4-bromofluorobenzene. This reaction typically requires a catalyst and specific reaction conditions to ensure the desired product is obtained .

Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale chemical processes that optimize yield and purity. These methods often include the use of advanced catalytic systems and controlled reaction environments to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions: 1-(4-Fluorophenyl)hexan-3-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The fluorophenyl group can participate in substitution reactions, leading to the formation of different derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Sodium borohydride and lithium aluminum hydride are typical reducing agents.

    Substitution: Halogenating agents and nucleophiles are often used in substitution reactions.

Major Products Formed:

    Oxidation: Carboxylic acids and other oxidized products.

    Reduction: Alcohols.

    Substitution: Various substituted derivatives depending on the reagents used.

Mechanism of Action

The mechanism of action of 1-(4-Fluorophenyl)hexan-3-one involves its interaction with specific molecular targets. In biological systems, it may interact with enzymes or receptors, leading to various biochemical effects. The exact pathways and targets can vary depending on the specific application and context .

Comparison with Similar Compounds

  • 1-(4-Chlorophenyl)hexan-3-one
  • 1-(4-Bromophenyl)hexan-3-one
  • 1-(4-Methylphenyl)hexan-3-one

Comparison: 1-(4-Fluorophenyl)hexan-3-one is unique due to the presence of the fluorine atom, which imparts distinct chemical properties such as increased electronegativity and reactivity. This makes it different from its chlorinated, brominated, and methylated analogs, which have varying degrees of reactivity and stability .

Properties

IUPAC Name

1-(4-fluorophenyl)hexan-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15FO/c1-2-3-12(14)9-6-10-4-7-11(13)8-5-10/h4-5,7-8H,2-3,6,9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RVBBTVUGQWQEEW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(=O)CCC1=CC=C(C=C1)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15FO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40622523
Record name 1-(4-Fluorophenyl)hexan-3-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40622523
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

194.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

174485-37-1
Record name 1-(4-Fluorophenyl)hexan-3-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40622523
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(4-Fluorophenyl)hexan-3-one
Reactant of Route 2
Reactant of Route 2
1-(4-Fluorophenyl)hexan-3-one
Reactant of Route 3
Reactant of Route 3
1-(4-Fluorophenyl)hexan-3-one
Reactant of Route 4
Reactant of Route 4
1-(4-Fluorophenyl)hexan-3-one
Reactant of Route 5
Reactant of Route 5
1-(4-Fluorophenyl)hexan-3-one
Reactant of Route 6
Reactant of Route 6
1-(4-Fluorophenyl)hexan-3-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.